19-Norcorticosterone

Description

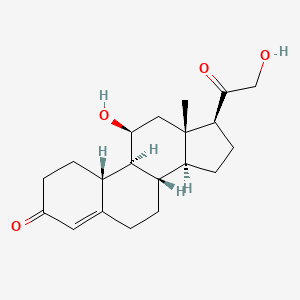

Structure

2D Structure

3D Structure

Properties

CAS No. |

4889-84-3 |

|---|---|

Molecular Formula |

C20H28O4 |

Molecular Weight |

332.4 g/mol |

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C20H28O4/c1-20-9-17(23)19-13-5-3-12(22)8-11(13)2-4-14(19)15(20)6-7-16(20)18(24)10-21/h8,13-17,19,21,23H,2-7,9-10H2,1H3/t13-,14-,15-,16+,17-,19+,20-/m0/s1 |

InChI Key |

ACHGZZCRIIPHAX-MYTMCOJVSA-N |

SMILES |

CC12CC(C3C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC34)O |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CO)CCC4=CC(=O)CC[C@H]34)O |

Canonical SMILES |

CC12CC(C3C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC34)O |

Synonyms |

18-deoxy-19-noraldosterone 19-norcorticosterone |

Origin of Product |

United States |

Elucidation of 19 Norcorticosterone Biosynthetic Pathways and Enzymatic Transformations

Identification of Precursor Steroids and Detailed Bioconversion Cascades

The formation of 19-norcorticosterone is understood to stem from the modification of existing steroid structures, notably involving the removal or alteration of the C-19 methyl group.

Metabolic Conversion from 19-Nordeoxycorticosterone (B1217766) in Adrenal Glands

19-Nordeoxycorticosterone (19-nor-DOC) has been identified as a precursor that can be metabolically converted within the adrenal glands. Studies using rat adrenal homogenates incubated with 19-nor-DOC have demonstrated the formation of two major radioactive conversion products, which were identified through mass spectrometry and nuclear magnetic resonance analysis as this compound and 19-nor-18-hydroxydeoxycorticosterone nih.gov. This indicates a direct bioconversion pathway from 19-nor-DOC to this compound within the adrenal tissue.

Role of Pregnenolone (B344588) and Related Steroid Precursors in this compound Formation

Pregnenolone serves as a fundamental precursor in the broader steroidogenesis cascade, ultimately leading to various corticosteroids, including aldosterone (B195564) gfmer.chwikipedia.orggenome.jpnih.govkegg.jpslideshare.netnih.gov. While direct evidence detailing the complete conversion of pregnenolone to this compound is less explicit in the provided literature, studies on 19-noraldosterone (B1200715) biosynthesis in rat glomerulosa cells have shown that [¹⁴C]pregnenolone can be metabolized to intermediates like 18,19-dihydroxycorticosterone (B39612) and 18-hydroxy-19-norcorticosterone (B39188), preceding the appearance of 19-noraldosterone nih.gov. This suggests that pregnenolone is an upstream precursor in the pathways leading to 19-nor-steroids, including those related to this compound. Furthermore, 19-nor-progesterone (19-nor-P) has been implicated as a potential precursor, which may be converted by extra-adrenal tissues into 19-nor-deoxycorticosterone (19-nor-DOC) or 19-nor-corticosterone researchgate.netnih.gov.

Characterization of Tissue-Specific Biosynthesis and Associated Metabolic Intermediates

The synthesis of this compound is not uniformly distributed across all tissues, with the adrenal gland being a primary site of interest.

Adrenal Gland and Zona Glomerulosa Cell Studies on this compound Synthesis

Research indicates that the human adrenal gland, specifically the zona glomerulosa cells, is involved in the synthesis of 19-noraldosterone and related compounds oup.comnih.gov. Studies have shown that adrenocorticotropic hormone (ACTH) and angiotensin II can stimulate the production of 19-noraldosterone, 18,19-dihydroxycorticosterone, and 18-hydroxy-19-norcorticosterone in isolated human adrenal zona glomerulosa cells oup.comnih.gov. This suggests that the zona glomerulosa is a key site for the biosynthesis of these 19-nor-mineralocorticoids. Furthermore, evidence suggests that 19-nor-DOC, a precursor, can be produced by aldosterone-producing adenomas and adrenal glands oup.com. Studies on rat adrenal glands have also confirmed the metabolism of 19-nor-DOC to this compound and 19-nor-18-hydroxydeoxycorticosterone nih.gov.

Renal Contributions to this compound Metabolism and Excretion Research

The kidney's role in the metabolism and excretion of steroids is significant. While the adrenal gland is a primary site of synthesis, some studies suggest renal involvement in the production and excretion of 19-nor-deoxycorticosterone (19-nor-DOC) nih.govdntb.gov.ua. It has been reported that 19-nor-DOC is synthesized in the kidney and excreted in excess in patients with aldosterone-producing adenomas nih.gov. The general mechanisms of drug and metabolite elimination by the kidney involve glomerular filtration, tubular secretion, and tubular reabsorption, with urine being the primary route of excretion for many substances wikipedia.orgnottingham.ac.ukfda.goveuropa.eu. While specific pathways for this compound excretion are not detailed, its role as a mineralocorticoid implies renal handling of this compound.

Investigation of 18-Hydroxy-19-Norcorticosterone and 18,19-Dihydroxycorticosterone as Key Intermediates or Metabolites

18-Hydroxy-19-norcorticosterone and 18,19-dihydroxycorticosterone have been identified as significant compounds in the context of 19-nor-steroid metabolism. These compounds have been detected in human urine oup.comresearchgate.net. Research indicates that 18-hydroxy-19-norcorticosterone is a possible precursor of 19-noraldosterone oup.comresearchgate.net. Furthermore, studies on rat glomerulosa cells have shown that 18,19-dihydroxycorticosterone is detected after incubation with [¹⁴C]pregnenolone, followed by 18-hydroxy-19-norcorticosterone, and then 19-noraldosterone, suggesting a sequential metabolic pathway nih.gov. These compounds are also produced in vitro by aldosterone-producing adrenal adenomas nih.gov. Both 18-hydroxy-19-norcorticosterone and 18,19-dihydroxycorticosterone possess hypertensinogenic activity researchgate.net.

Regulatory Mechanisms Governing this compound Biosynthesis: Hormonal and Other Endogenous Factors

Influence of Adrenocorticotropic Hormone (ACTH) on Secretion and Productionnih.gov

Adrenocorticotropic Hormone (ACTH) plays a significant role in stimulating the synthesis and release of corticosteroids from the adrenal cortex. Studies have demonstrated that ACTH stimulation leads to an increased production of 19-noraldosterone in isolated human adrenal zona glomerulosa cells oup.comoup.com. This response mirrors the effect of ACTH on aldosterone secretion, suggesting a common regulatory pathway for these mineralocorticoids oup.comoup.com. ACTH is also thought to influence the synthesis of 19-nor-deoxycorticosterone by increasing circulating precursor concentrations and potentially enhancing the synthetic capacity for this compound oup.com. While the renin-angiotensin system and potassium ions are considered principal regulators of mineralocorticoid biosynthesis, ACTH is recognized as a minor contributing factor annualreviews.org.

Impact of Angiotensin II on this compound Biosynthesisnih.gov

The renin-angiotensin system, with Angiotensin II as a key effector hormone, is a principal regulator of mineralocorticoid biosynthesis and secretion annualreviews.org. Adrenal zona glomerulosa cells, the primary site of aldosterone production, are characterized by an abundance of type-I receptors for Angiotensin II annualreviews.org. Research indicates that Angiotensin II stimulates the dose-dependent production of 19-noraldosterone in isolated human adrenal zona glomerulosa cells oup.comoup.com. Similar to the effects of ACTH, Angiotensin II elicits a response in 19-noraldosterone secretion that is comparable to that observed for aldosterone oup.comoup.com.

Biochemical Characterization of Enzymes Involved in this compound Metabolismwikipedia.orgnih.govdntb.gov.uanih.gov

The metabolism and synthesis of this compound involve a suite of steroidogenic enzymes, many of which are well-characterized in the broader context of corticosteroid biosynthesis. These enzymes, predominantly cytochrome P450 monooxygenases and hydroxysteroid dehydrogenases, catalyze specific hydroxylation, oxidation, and reduction steps.

Key enzymes implicated in corticosteroid and related 19-norsteroid pathways include:

Cholesterol Side-Chain Cleavage Enzyme (20,22-desmolase): This mitochondrial enzyme initiates steroidogenesis by converting cholesterol into pregnenolone wikipedia.org.

3β-Hydroxysteroid Dehydrogenase/Δ⁵-⁴-isomerase: Located in the endoplasmic reticulum, this enzyme facilitates the conversion of pregnenolone to progesterone (B1679170) wikipedia.org.

17α-Hydroxylase: Essential for glucocorticoid synthesis, this enzyme is notably absent in the zona glomerulosa cells responsible for mineralocorticoid production wikipedia.organnualreviews.org.

21-Hydroxylase: A critical enzyme in the synthesis of all corticosteroids wikipedia.org.

11β-Hydroxylase (CYP11B1): This enzyme catalyzes the 11β-hydroxylation step, which is crucial for the formation of cortisol and corticosterone (B1669441) nih.govwikipedia.org.

18-Hydroxylase (Aldosterone Synthase, CYP11B2): Responsible for the 18-hydroxylation and subsequent 18-methyl-oxidation steps required for aldosterone synthesis wikipedia.organnualreviews.org.

More specifically related to 19-norsteroids:

An adrenal 11 beta, 18,19-hydroxylase enzyme system has been described, with distinct kinetic parameters for 19-hydroxylation compared to 11β- and 18-hydroxylation, suggesting specialized catalytic sites nih.gov.

Cytochrome P450 enzymes are recognized as mediators in the synthesis of 19-norsteroids nih.gov.

The conversion of 19-nor-deoxycorticosterone to this compound implies an enzymatic hydroxylation, likely at the C11 position, by enzymes such as 11β-hydroxylase or related systems nih.gov.

Inhibitors that preferentially target 19-hydroxylation, such as 19-acetylenic DOC, underscore the specific enzymatic steps involved in generating the 19-nor structure nih.gov.

Physiological and Pathophysiological Research Roles of 19 Norcorticosterone in Animal and in Vitro Models

Steroid Receptor Interaction Profile and Specificity

The biological actions of 19-Norcorticosterone are predicated on its ability to bind to and modulate the activity of specific steroid hormone receptors. Laboratory studies have focused on defining its binding affinity and functional selectivity for both the mineralocorticoid and glucocorticoid receptors.

Research has demonstrated that this compound exhibits significant mineralocorticoid activity. In studies utilizing the toad bladder model, a classic system for assessing mineralocorticoid action, this compound at a concentration of 10⁻⁷ M was shown to increase sodium transport to a degree that was not different from that caused by the same concentration of aldosterone (B195564), the principal endogenous mineralocorticoid. nih.gov The onset and duration of its action were also comparable to aldosterone, indicating that this compound is a potent mineralocorticoid agonist in this experimental system. nih.gov

Further studies on 19-nor analogs of adrenal steroids have provided additional insights into their affinity for the MR. For instance, while 19-nordeoxycorticosterone (B1217766) and 19-norprogesterone (B1209251) showed a threefold higher affinity for the MR than their parent steroids, corticosterone (B1669441) and this compound demonstrated equal affinity for the receptor. This suggests that the absence of the C-19 methyl group on corticosterone does not enhance its binding to the mineralocorticoid receptor.

Comparative Mineralocorticoid Receptor (MR) Binding Affinity of this compound and Related Steroids

| Compound | Relative MR Binding Affinity | Experimental Model |

|---|---|---|

| This compound | Equal to Corticosterone | In vitro receptor binding assays |

| Aldosterone | High (Reference) | Various models |

| 19-Nordeoxycorticosterone | 3-fold higher than Deoxycorticosterone | In vitro receptor binding assays |

| 19-Norprogesterone | 3-fold higher than Progesterone (B1679170) | In vitro receptor binding assays |

In contrast to its interaction with the MR, the removal of the C-19 methyl group from corticosterone appears to diminish its affinity for the Glucocorticoid Receptor (GR). Studies comparing the GR binding of various 19-nor steroids with their parent compounds have shown that this compound has a decreased affinity. Specifically, its affinity for the GR was found to be approximately 30% of that of corticosterone. This indicates a degree of selectivity in the effects of the C-19 demethylation, with a more pronounced impact on GR binding than on MR binding.

Comparative Glucocorticoid Receptor (GR) Binding Affinity of this compound

| Compound | Relative GR Binding Affinity Compared to Parent Steroid | Experimental Model |

|---|---|---|

| This compound | 30% of Corticosterone | In vitro receptor binding assays |

| 19-Nordeoxycorticosterone | 1.5-fold higher than Deoxycorticosterone | In vitro receptor binding assays |

| 19-Norprogesterone | 3-fold higher than Progesterone | In vitro receptor binding assays |

Modulation of Endocrine Systems and Associated Physiological Processes in Research Models

The receptor binding profile of this compound translates into observable physiological effects, particularly in the regulation of blood pressure and its interplay with the renin-angiotensin system. Its potential neuroendocrine involvement has also been an area of investigation.

The potent mineralocorticoid activity of 19-nor steroids suggests a role in blood pressure regulation. In animal models, the administration of 19-nor-deoxycorticosterone acetate (B1210297) (19-nor-DOCA), a closely related compound, to unilaterally nephrectomized female Sprague-Dawley rats resulted in the rapid development of hypertension and cardiac hypertrophy. nih.gov These effects underscore the potent hypertensinogenic properties of this class of steroids.

Furthermore, research into the role of various 19-nor-corticosteroids in genetic and experimental hypertension in rats has indicated that these compounds are produced in excess in such conditions. The synthesis of these steroids involves the hydroxylation of the C-19 methyl group, and inhibition of this process has been shown to lead to a reduction in blood pressure in salt-sensitive hypertensive rat models. While not directly focused on this compound, these findings implicate the broader family of 19-nor-corticosteroids in the pathophysiology of hypertension.

The renin-angiotensin system (RAS) is a critical regulator of blood pressure and fluid balance, with aldosterone being a key downstream effector. Given the mineralocorticoid properties of this compound, its interaction with the RAS is of significant interest. In a study involving unilaterally nephrectomized rats, the administration of 19-nor-deoxycorticosterone acetate led to a reduction in serum renin activity. nih.gov This is consistent with the known negative feedback loop where increased mineralocorticoid activity suppresses renin release from the kidneys.

Additionally, research has indicated that some mineralocorticoid hormones, such as 18-hydroxy-19-norcorticosterone (B39188) (a potential precursor of 19-noraldosterone), are regulated by the renin-angiotensin system. nih.gov This suggests a reciprocal relationship, where the RAS can influence the production of certain 19-nor steroids, which in turn can modulate RAS activity.

Effects of 19-Nor-Deoxycorticosterone Acetate on Serum Renin Activity in Rats

| Treatment Group | Observed Effect on Serum Renin Activity | Animal Model |

|---|---|---|

| 19-Nor-Deoxycorticosterone Acetate | Reduction | Unilaterally nephrectomized female Sprague-Dawley rats |

The neuroendocrine system, particularly the hypothalamic-pituitary-adrenal (HPA) axis, is intricately regulated by corticosteroids. Corticosterone, the parent compound of this compound, is a key glucocorticoid in rodents and plays a crucial role in the stress response and HPA axis feedback. Research has shown that corticosterone can act at the level of the median eminence to inhibit corticotropin-releasing hormone (CRH) nerve terminals, a key component of the HPA axis. biorxiv.org Noradrenaline and corticosterone are recognized as significant neuromodulators of HPA axis function. biorxiv.org

While direct studies on the neuroendocrine effects of this compound are limited, its structural similarity to corticosterone suggests a potential for interaction with neuroendocrine pathways. The differential binding affinities of this compound for the MR and GR compared to corticosterone could imply a unique modulatory profile within the central nervous system. Further research in animal models is necessary to specifically delineate the neuroendocrine involvement of this compound, including its effects on CRH release, pituitary hormone secretion, and behavior. The established actions of corticosterone on the HPA axis provide a foundational framework for investigating the potential neuroendocrine roles of its 19-nor derivative.

Comparative Endocrinology Studies Involving this compound

Comparative endocrinology provides a critical framework for understanding the nuanced roles of steroid hormones and their synthetic analogs across different biological systems. By comparing the activity of compounds like this compound to their parent steroids or other key hormones, researchers can elucidate the functional significance of specific structural modifications, such as the absence of the C-19 methyl group. These studies, often conducted in animal and in vitro models, are fundamental to characterizing the mineralocorticoid and glucocorticoid properties of this compound.

Research has focused on comparing this compound's binding affinity for mineralocorticoid receptors (MR) and glucocorticoid receptors (GR) against its parent compound, corticosterone. One key study investigated the affinity of several 19-nor analogs of adrenal steroids for these receptors in rats. The findings revealed a distinct pattern for this compound. While the removal of the C-19 methyl group from some steroids significantly altered their receptor affinity, this compound displayed an equal affinity for the mineralocorticoid receptor compared to corticosterone. nih.gov However, its affinity for the glucocorticoid receptor was notably diminished, retaining only 30% of the binding activity of corticosterone. nih.gov

Table 1: Comparative Receptor Affinity of this compound vs. Corticosterone in Rat Models

| Compound | Receptor | Relative Affinity Compared to Parent Steroid |

|---|---|---|

| This compound | Mineralocorticoid Receptor (MR) | Equal |

| This compound | Glucocorticoid Receptor (GR) | 30% |

Further comparative studies have explored the functional consequences of this receptor binding profile, particularly concerning mineralocorticoid activity. An in vitro study using the toad bladder model, a classic system for assessing mineralocorticoid-induced sodium transport, directly compared the potency of this compound to aldosterone, the principal mineralocorticoid in most vertebrates. nih.gov The results demonstrated that this compound prompted an increase in sodium transport that was not different from the effect produced by the same concentration of aldosterone. nih.gov Moreover, the onset and duration of its action were also comparable to aldosterone, indicating that this compound possesses significant mineralocorticoid activity. nih.gov

Table 2: Comparative Mineralocorticoid Activity in the Toad Bladder Model

| Compound | Effect on Sodium Transport | Onset and Duration of Action |

|---|---|---|

| This compound | Increase comparable to Aldosterone | Not different from Aldosterone |

| Aldosterone (Reference) | Significant Increase | Baseline for comparison |

These comparative investigations in animal and in vitro models are crucial for building a detailed physiological profile of this compound. They highlight that the absence of the C-19 methyl group results in a compound with potent mineralocorticoid activity, comparable to that of aldosterone in certain assays, while its glucocorticoid activity is substantially reduced relative to corticosterone. nih.govnih.gov This dissociation of effects underscores the unpredictable nature of how structural changes in steroid molecules can impact their interaction with different receptors and their subsequent biological functions. nih.gov

Structure Activity Relationship Sar Investigations of 19 Norcorticosterone and Synthetic Analogs

Methodological Frameworks for SAR Analysis in Steroid Research

The investigation of Structure-Activity Relationships (SAR) in steroid research is a multifaceted process that employs a range of experimental and computational techniques to elucidate how a molecule's chemical structure correlates with its biological activity. A primary methodological framework involves in vitro binding assays to determine the affinity of a steroid analog for its specific receptor. nih.gov These experiments are often conducted using cytosol preparations from target tissues, such as the rat prostate for androgen receptors, and utilize radiolabeled ligands to measure competitive binding. nih.gov

Advanced analytical techniques are crucial for the accurate quantification of steroid hormones and their metabolites, which is essential for understanding their physiological effects. nih.gov Mass spectrometry-based methods, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are considered to have the highest specificity and sensitivity for this purpose. nih.govdntb.gov.ua These methods allow for the precise measurement of endogenous steroid concentrations in biological samples like human serum, providing reliable data for pharmacokinetic and pharmacodynamic studies. nih.gov The development of such highly sensitive and specific methods is a clinical necessity for the accurate assessment of steroid hormone levels. nih.gov

Impact of Specific Structural Modifications on Biological Activity in Research Assays

Beyond the removal of the C-19 methyl group, other specific structural modifications to the steroid nucleus have been investigated to understand their impact on biological activity. SAR studies often involve the synthesis and evaluation of analogs with substitutions at various positions to probe the structural requirements for receptor binding and functional response. researchgate.net

Research into other steroid families has shown that hydroxylations at different carbons can significantly influence activity. nih.gov For instance, studies on androstene derivatives revealed that hydroxylations at positions C4, C7, and C11 contributed to the inhibition of cAMP-mediated steroidogenesis in a cell model. nih.gov However, only the C19-hydroxylated steroids showed specificity for the translocator protein (TSPO) and mitochondrial cholesterol transport, indicating that the position of a single functional group can determine the mechanism of action. nih.gov While these findings are not specific to 19-Norcorticosterone, they exemplify the methodological approach of using targeted structural modifications to dissect biological pathways and establish clear SAR. nih.gov

The general principle is that modifications to the steroid's core structure, side chains, or the introduction of new functional groups can alter its shape, polarity, and electronic distribution. These changes, in turn, affect the molecule's ability to fit into the ligand-binding pocket of a receptor and to induce the conformational changes necessary for a biological response. The full length of a peptide chain or steroid nucleus is often necessary for optimal activity, and even minor substitutions can lead to significant changes in potency and selectivity. nih.gov

Application of Computational and In Silico Approaches to SAR of this compound Analogs

In modern steroid research, computational and in silico methods are increasingly applied to complement experimental SAR studies. These computer-aided drug design approaches can accelerate the research and development process by reducing costs and time. nih.gov For this compound and its analogs, these techniques can provide valuable insights into the molecular basis of their interaction with receptors.

One common computational technique is molecular docking. nih.gov Docking simulations can predict the preferred binding orientation of a steroid analog within the ligand-binding pocket of a receptor, such as the mineralocorticoid or glucocorticoid receptor. nih.gov By analyzing the predicted binding poses and interactions (e.g., hydrogen bonds, hydrophobic contacts), researchers can rationalize experimentally observed binding affinities and guide the design of new analogs with improved properties. For example, docking studies on 19-norvitamin D analogs were used to understand the structure-activity relationships based on their interaction with the vitamin D receptor ligand-binding pocket. nih.gov

The elucidation of viral protein structures through methods like X-ray crystallography and nuclear magnetic resonance (NMR) has enabled the identification of inhibitor drugs against various therapeutic targets. nih.gov Similarly, having high-resolution crystal structures of steroid receptors allows for more accurate structure-based drug design. These in silico methods can be used to screen virtual libraries of this compound analogs, prioritizing the synthesis and biological testing of compounds with the most promising predicted activity. This integrated approach, combining computational predictions with empirical testing, is a powerful strategy for exploring the SAR of novel steroid compounds.

Advanced Analytical Methodologies for 19 Norcorticosterone Research and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone of steroid analysis, enabling the separation of individual compounds from intricate biological mixtures. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are particularly valuable in the study of 19-norcorticosterone.

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography is a powerful tool for the separation and purification of this compound from biological extracts. nih.govnih.gov Its high resolution and sensitivity make it ideal for isolating the compound for further analysis. nih.gov In metabolic studies, HPLC is often used as a purification step before definitive identification by spectrometric methods. nih.govnih.gov For instance, in the investigation of 19-nor-deoxycorticosterone metabolism by rat adrenal glands, HPLC was instrumental in purifying potential metabolites, including this compound. nih.gov

The separation is typically achieved using reversed-phase HPLC, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase. nih.gov The composition of the mobile phase, often a mixture of water and an organic solvent like acetonitrile, can be adjusted to optimize the separation of various corticosteroids. sielc.com While specific HPLC methods for the routine quantification of this compound are not extensively detailed in the provided literature, the principles of corticosteroid analysis by HPLC are well-established. nih.govsielc.comnih.gov Detection is commonly performed using UV absorbance, typically around 240 nm, which is a characteristic wavelength for corticosteroids with a α,β-unsaturated ketone in the A-ring. sielc.com

Below is an illustrative table of typical HPLC parameters that could be adapted for the analysis of this compound, based on methods used for similar corticosteroids.

| Parameter | Typical Value/Condition | Purpose |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water gradient | Elution of compounds from the column. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase. |

| Detection | UV at 240 nm | Quantification based on light absorbance. |

| Injection Volume | 20 µL | Amount of sample introduced into the system. |

Thin-Layer Chromatography (TLC) in Metabolic Studies

Thin-layer chromatography is a versatile and cost-effective technique used for the preliminary separation and screening of metabolites. nih.gov In the context of this compound research, TLC has been effectively used to purify metabolic products from incubations of its precursor, 19-nor-deoxycorticosterone, with rat adrenal homogenates. nih.gov This technique allows for the separation of different steroids based on their polarity, with the choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent system) determining the degree of separation. nih.gov After separation, the compounds can be visualized, often using UV light, and scraped from the plate for further analysis by more definitive methods like mass spectrometry. nih.govnih.gov

Spectrometric Techniques for Structural Elucidation and Quantification

While chromatography separates compounds, spectrometry is essential for their structural identification and precise quantification. Mass spectrometry and nuclear magnetic resonance spectroscopy are the primary tools for the detailed molecular analysis of this compound and its metabolites.

Mass Spectrometry (MS) for Metabolite Identification

Mass spectrometry is an indispensable tool for confirming the identity of this compound and its metabolites by providing precise mass-to-charge ratio (m/z) information, which is indicative of the molecular weight and elemental composition. nih.gov In studies of steroid metabolism, MS, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is the gold standard for metabolite identification. nih.govnih.govnih.gov For example, the identity of this compound produced from 19-nor-deoxycorticosterone by rat adrenal glands was confirmed through mass spectral analysis. nih.gov Similarly, the presence of this compound in rat urine was definitively established by comparing the gas chromatographic-mass spectra of the urinary product with a known standard. nih.gov

Modern LC-MS/MS (tandem mass spectrometry) techniques offer enhanced specificity and sensitivity, allowing for the detection and quantification of steroids at very low concentrations, often in the picogram per milliliter (pg/mL) range. nih.gov

The following table outlines key parameters in a hypothetical LC-MS/MS method for this compound analysis.

| Parameter | Typical Setting/Mode | Purpose |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative | To generate charged ions from the analyte. |

| Mass Analyzer | Triple Quadrupole (QqQ) or Ion Trap | To select and fragment ions for specific detection. |

| Scan Type | Selected Reaction Monitoring (SRM) | Highly specific and sensitive quantification. |

| Precursor Ion (Q1) | m/z of this compound | Isolation of the parent molecule. |

| Product Ions (Q3) | Specific fragment ions | Confirmation and quantification of the parent molecule. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules, including steroids like this compound. nanoqam.caasfnr.org It provides detailed information about the carbon-hydrogen framework of a molecule. youtube.comnih.gov In the initial identification of this compound as a metabolite of 19-nor-deoxycorticosterone, NMR analysis was crucial for confirming the interpretation of mass spectrometry data and definitively establishing the compound's structure. nih.gov Techniques like proton (¹H) NMR and carbon-13 (¹³C) NMR provide data on the chemical environment of each atom, allowing for a complete structural assignment. nih.gov

Radioimmunoassay (RIA) and Advanced Immunoassay Development for Quantification

Radioimmunoassay (RIA) is a highly sensitive immunoassay technique that can be used for the quantification of hormones in biological fluids. alpco.com While a specific RIA for this compound is not detailed in the provided search results, the principle of the technique is broadly applicable to steroids. An RIA for a related compound, cortisol, demonstrates the potential for developing such an assay. alpco.com This would involve producing a specific antibody that recognizes this compound and using a radiolabeled version of the steroid to compete with the unlabeled steroid in a sample. The amount of radioactivity measured would then be inversely proportional to the concentration of this compound in the sample.

The development of advanced immunoassays, such as enzyme-linked immunosorbent assays (ELISAs), could offer non-radioactive alternatives for the high-throughput quantification of this compound in various research and clinical settings.

In-depth Analysis of this compound Faces Data Scarcity in Advanced Metabolite Profiling

While the scientific community has made significant strides in the analytical methodologies for steroid hormone research, a comprehensive understanding of the metabolite profile and quantification of this compound remains an area with limited specific research. Despite the availability of advanced analytical techniques for broader steroid analysis, detailed studies focusing exclusively on the metabolic fate of this compound are not widely present in publicly accessible scientific literature.

Current analytical capabilities, particularly in mass spectrometry and chromatography, offer the potential for in-depth metabolite profiling. However, the application of these emerging techniques to specifically map the metabolic pathways and quantify the byproducts of this compound in complex biological matrices has not been extensively documented.

Advanced Analytical Methodologies in Steroid Research

The primary tools for steroid analysis, which would be applicable to this compound research, include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are renowned for their high sensitivity and specificity in identifying and quantifying steroid hormones and their metabolites.

For instance, research on related 19-norsteroids, such as 19-norandrosterone, has successfully utilized these techniques. Studies have detailed the use of GC-MS for the detection of urinary metabolites, often involving derivatization to enhance volatility and ionization efficiency. Similarly, LC-MS/MS has been employed for the direct analysis of steroid conjugates in biological fluids, offering a powerful tool for metabolic studies.

Metabolic Context of this compound

Scientific literature indicates that this compound is a metabolite of 19-nor-deoxycorticosterone. nih.govoup.com Studies have identified this compound in biological samples, such as rat urine, confirming its presence as a naturally occurring steroid. nih.gov This foundational knowledge suggests that further metabolism of this compound is likely, leading to a variety of metabolic products. However, specific studies that administer this compound and subsequently identify and quantify its downstream metabolites are scarce.

The analysis of corticosterone (B1669441) and its metabolites has been approached using techniques like high-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS), demonstrating the capability to separate and identify various metabolic products in biological systems. nih.govnatureblink.com Such methodologies could theoretically be adapted for this compound research.

Challenges and Future Directions

The primary challenge in providing a detailed account of emerging techniques for this compound metabolite profiling is the lack of dedicated research on this specific compound. While the analytical frameworks exist, their application to this compound has not been a major focus of published research.

Future research endeavors would need to involve controlled administration studies of this compound to model organisms. Subsequent analysis of biological samples (e.g., urine, plasma, feces) using high-resolution mass spectrometry platforms, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometry, would be crucial. These technologies would allow for the identification of unknown metabolites through accurate mass measurements and fragmentation pattern analysis.

Once metabolites are identified, targeted quantitative methods using triple quadrupole (QqQ) mass spectrometers can be developed. These methods would offer high sensitivity and specificity for the precise measurement of this compound and its metabolites in various biological matrices.

Synthetic Chemistry Approaches to 19 Norcorticosterone and Its Derivatives for Research Applications

Enantioselective Total Synthesis Strategies for Stereochemically Defined Compounds

The precise three-dimensional arrangement of atoms in a steroid molecule is paramount to its biological activity. Enantioselective total synthesis, which allows for the preparation of a single, desired stereoisomer, is therefore the gold standard for producing stereochemically defined 19-norsteroids for research.

A key challenge in the synthesis of 19-norsteroids is the stereocontrolled construction of the tetracyclic core. One notable approach involves the use of asymmetric catalysis to establish the crucial stereocenters early in the synthetic sequence. For instance, proline-catalyzed intramolecular aldol (B89426) reactions have been employed to construct the C and D rings with high enantioselectivity. Subsequent elaboration of the A and B rings then leads to the complete steroid skeleton.

Another powerful strategy is the use of chiral starting materials derived from the chiral pool. For example, readily available optically active building blocks can be transformed through a series of stereocontrolled reactions to build up the complex architecture of 19-norcorticosterone. Methodologies such as the Mitsunobu reaction have been utilized for the stereoinversion of hydroxyl groups, allowing for the synthesis of specific epimers. nih.gov The Birch reduction is another cornerstone in the synthesis of 19-norsteroids, enabling the conversion of aromatic precursors into the characteristic A-ring of these compounds. nih.gov

The stereocontrolled total synthesis of various 19-norsteroids has been a subject of extensive research, providing a foundation for accessing compounds like this compound. acs.org These synthetic routes are often lengthy and complex, requiring careful planning and execution to achieve the desired stereochemical outcome.

Chemical Synthesis of Analogs for Receptor Binding and Mechanistic Biological Studies

To probe the interactions of this compound with its biological targets, researchers require a range of analogs with systematic structural modifications. The synthesis of these analogs allows for the exploration of structure-activity relationships (SAR), providing insights into the key molecular features responsible for receptor binding and biological activity.

The removal of the C-19 methyl group, which defines the "19-nor" class of steroids, has a significant impact on receptor binding. Studies have shown that the affinity of this compound for mineralocorticoid (MR) and glucocorticoid receptors (GR) differs from its parent compound, corticosterone (B1669441). While this compound and corticosterone exhibit similar affinity for the MR, this compound shows a decreased affinity for the GR. nih.gov This highlights the subtle yet critical role of the C-19 methyl group in receptor recognition.

Chemists have synthesized a variety of this compound analogs to further investigate these interactions. Modifications have been introduced at various positions of the steroid nucleus. For example, the introduction of substituents at the 11β-position has been shown to influence progesterone (B1679170) receptor affinity, demonstrating the importance of this position for receptor binding. nih.gov

The synthesis of these analogs often starts from readily available steroid precursors. A range of chemical transformations, including oxidation, reduction, halogenation, and alkylation, are employed to introduce the desired functional groups. These synthetic efforts have provided a valuable library of compounds for dissecting the molecular pharmacology of this compound and its related steroids.

Below is a table summarizing the relative binding affinities of this compound and related steroids to the mineralocorticoid and glucocorticoid receptors.

| Compound | Relative Affinity for Mineralocorticoid Receptor (MR) | Relative Affinity for Glucocorticoid Receptor (GR) |

| Corticosterone | 100% | 100% |

| This compound | ~100% | 30% |

| 19-Nordeoxycorticosterone (B1217766) | 300% (compared to deoxycorticosterone) | 150% (compared to deoxycorticosterone) |

| 19-Norprogesterone (B1209251) | 300% (compared to progesterone) | 300% (compared to progesterone) |

| 19-Norcortisol | 150% (compared to cortisol) | 10% (compared to cortisol) |

| 19-Noraldosterone (B1200715) | <1% (compared to aldosterone) | <1% (compared to aldosterone) |

Data compiled from literature sources. nih.gov

Development and Optimization of Novel Synthetic Routes for Academic Research Tools

The availability of efficient and scalable synthetic routes is crucial for providing the quantities of this compound and its analogs required for in-depth biological studies. Consequently, the development and optimization of novel synthetic methodologies remain an active area of research.

Another area of focus is the development of more sustainable and environmentally friendly synthetic methods. This includes the use of catalytic reactions that minimize waste and the exploration of bio-catalytic approaches that utilize enzymes to perform specific chemical transformations with high selectivity.

A patented process for the preparation of 19-norsteroids, for instance, describes the conversion of 19-hydroxysteroids into the corresponding 19-nor compounds. google.com This method involves the reaction of a 19-hydroxy-3-keto-Δ⁴-steroid with a secondary amine to form a 19-nor-3,5-diene-3-amine, which is then hydrolyzed to yield the desired 19-nor-3-keto-Δ⁴-steroid. google.com

Furthermore, the facile synthesis of related compounds like 19-nortestosterone and 19-norandrostenedione (B190405) from estrone (B1671321) has been reported, providing alternative pathways to access the 19-nor steroid core. acs.org These developments in synthetic methodology are essential for making these important research tools more accessible to the scientific community. The identification of this compound as a naturally occurring steroid in rat urine further underscores the importance of having reliable synthetic standards for its detection and quantification. nih.gov

| Precursor | Key Transformation | Product |

| 19-Hydroxy-3-keto-Δ⁴-steroid | Reaction with secondary amine followed by hydrolysis | 19-Nor-3-keto-Δ⁴-steroid |

| Estrone | Multi-step synthesis | 19-Nortestosterone / 19-Norandrostenedione |

Future Directions and Emerging Research Paradigms in 19 Norcorticosterone Studies

Unexplored Biosynthetic and Metabolic Pathway Elucidations

While the basic structure of 19-Norcorticosterone is known, significant gaps remain in fully elucidating its complete biosynthetic and metabolic pathways within biological systems. Current research has identified that 19-noraldosterone (B1200715), a related compound, is synthesized in rat glomerulosa cells, with intermediates like 18,19-dihydroxycorticosterone (B39612) and 18-hydroxy-19-norcorticosterone (B39188) being detected nih.gov. However, the specific enzymes, regulatory mechanisms, and precise metabolic fate of this compound itself are not exhaustively mapped. Future research should focus on identifying novel enzymes involved in its synthesis and degradation, understanding how these pathways are regulated by physiological cues, and characterizing the full spectrum of its metabolites. Advanced analytical techniques, such as high-resolution mass spectrometry and isotopic tracing, could be instrumental in uncovering these previously unexplored pathways, potentially revealing new biological roles or metabolic liabilities nih.govoup.com.

Advanced Receptor Signaling Research and Ligand-Receptor Dynamics

The interaction of this compound with steroid hormone receptors, particularly mineralocorticoid (MR) and glucocorticoid receptors (GR), is a critical area for advanced investigation nih.gov. Studies have indicated that 19-nor analogs can exhibit altered affinities for these receptors compared to their parent compounds; for instance, this compound showed equal affinity to MR as corticosterone (B1669441), while other 19-nor steroids displayed varied affinities for both MR and GR nih.gov. Future research should delve into the intricate ligand-receptor dynamics, exploring the conformational changes induced by this compound binding, the kinetics of these interactions, and the downstream signaling cascades triggered. Advanced techniques like cryo-electron microscopy (cryo-EM) and molecular dynamics simulations can provide atomic-level resolution of these interactions, elucidating how the absence of the C-19 methyl group influences receptor activation, coactivator recruitment, and ultimately, gene transcription nih.govoup.comportlandpress.com. Understanding these dynamics is crucial for designing more selective and potent therapeutic agents.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research

The integration of omics technologies offers a powerful paradigm for a comprehensive understanding of this compound's biological impact. Metabolomics can identify and quantify a wide range of steroid hormones and their metabolites, providing a detailed profile of their presence and metabolic transformations within an organism metwarebio.comnih.govfrontiersin.org. Applying targeted metabolomics to study this compound could reveal novel metabolic pathways, identify biomarkers associated with its activity, and shed light on its role in various physiological and pathological conditions.

Similarly, proteomics can identify the protein targets, binding partners, and signaling molecules that interact with this compound or are affected by its presence. By combining proteomic and metabolomic data, researchers can construct complex networks that map the molecular consequences of this compound action, offering a holistic view of its cellular and systemic effects nih.govfrontiersin.org. Such integrated approaches are essential for uncovering the full scope of its physiological relevance and potential therapeutic applications.

Development of Novel Chemical Probes and Research Tools for Targeted Investigations

To facilitate precise investigations into the biological roles and mechanisms of this compound, the development of novel chemical probes and research tools is paramount. Current methods for studying steroid hormone signaling often focus on receptor presence rather than the dynamic responsiveness of the cell to the hormone oup.com. Future efforts could focus on creating fluorescent probes, affinity labels, or activity-based probes that can specifically track this compound within cells, identify its binding sites on receptors or other proteins, and monitor its metabolic transformations in real-time.

The development of "ent-steroids" (mirror images of natural steroids) has also been proposed as a novel tool to distinguish between effects mediated by membrane perturbation versus receptor binding nih.gov. Tailoring such tools for this compound could enable researchers to dissect its specific actions with unprecedented accuracy, leading to a deeper understanding of its pharmacology and potential therapeutic utility.

Q & A

Q. What analytical methodologies are recommended for quantifying 19-Norcorticosterone in biological matrices?

To quantify this compound, researchers should employ validated chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). Key steps include:

- Sample Preparation : Use solid-phase extraction to isolate the compound from biological fluids, minimizing matrix interference.

- Calibration Standards : Prepare serial dilutions of this compound reference material (GC40543) to establish a linear response curve .

- Validation Parameters : Assess precision, accuracy, limit of detection (LOD), and recovery rates following FDA/ICH guidelines. Detailed protocols must be documented to ensure reproducibility .

Q. How can researchers synthesize this compound with high purity for experimental use?

Synthesis typically involves steroid nucleus modification via enzymatic or chemical pathways. Critical considerations include:

- Stereochemical Control : Use chiral catalysts to ensure correct configuration at C19, as structural analogs may exhibit divergent bioactivity.

- Purification : Employ recrystallization or preparative HPLC to achieve >98% purity. Characterization via NMR (¹H/¹³C) and high-resolution mass spectrometry is essential to confirm identity .

- Documentation : Publish detailed synthetic routes and spectral data to enable replication, per journal guidelines .

Q. What is the established role of this compound in endocrine pathways?

Preliminary studies suggest this compound acts as a corticosteroid precursor, but its exact physiological role remains unclear. Researchers should:

- Review Literature : Use systematic reviews to identify gaps in mechanistic understanding.

- In Vitro Assays : Test receptor-binding affinity using transfected cell lines (e.g., COS-7 cells expressing glucocorticoid receptors).

- Control Experiments : Include wild-type and receptor-knockout models to isolate specific interactions .

Advanced Research Questions

Q. How to design experiments investigating this compound’s interaction with non-classical steroid receptors?

Advanced studies require:

- Hypothesis-Driven Design : Formulate questions using the PICO framework (Population, Intervention, Comparison, Outcome), e.g., "Does this compound modulate mineralocorticoid receptor activity in renal tissue compared to aldosterone?" .

- Multivariate Analysis : Use factorial designs to assess dose-response relationships and receptor crosstalk.

- Ethical Compliance : Adhere to NIH guidelines for preclinical studies, including randomization and blinding to reduce bias .

Q. How can contradictory reports about this compound’s bioactivity be resolved?

Contradictions often arise from methodological variability. Solutions include:

- Meta-Analysis : Pool data from independent studies to identify trends, adjusting for variables like dosage or model systems.

- Standardized Protocols : Collaborate with consortia to establish unified assay conditions (e.g., buffer pH, incubation time).

- Replication Studies : Publish negative results to clarify context-dependent effects, enhancing transparency .

Q. What strategies are effective for studying this compound in novel experimental models (e.g., organoids or CRISPR-edited animals)?

- Model Validation : Confirm gene-editing efficiency in CRISPR models via sequencing and functional assays.

- Organoid Culture : Optimize differentiation protocols to maintain steroidogenic activity in adrenal or hepatic organoids.

- Data Integration : Combine transcriptomic (RNA-seq) and metabolomic (LC-MS) data to map systemic effects .

Methodological Considerations

- Statistical Rigor : For dose-response studies, use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ values. Predefine sample sizes via power analysis to avoid Type I/II errors .

- Reproducibility : Archive raw data and analytical code in repositories like Zenodo, aligning with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Literature Synthesis : Tools like Covidence or Rayyan can streamline systematic reviews, ensuring comprehensive coverage of existing studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.